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Welcome to the technical support center for micro-computed tomography (micro-CT). This

resource provides troubleshooting guidance and answers to frequently asked questions (FAQs)

to help you enhance image resolution and quality when analyzing small crystal deposits.

Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the resolution of my micro-CT scan for small crystals?

The resolution of a micro-CT scan is fundamentally limited by a trade-off between the field of

view (FOV) and the voxel size.[1] To achieve the high resolution needed for small crystals, the

sample size must be appropriate for the desired voxel size. A general guideline is that the

optimal resolution is approximately 1000 times smaller than the width of the sample.[2] For

nano-CT, which can achieve resolutions down to 0.5 μm, samples are typically smaller than 10

mm.[2] Additionally, the X-ray source's focal spot size is critical; a smaller spot size enables

higher resolution imaging.[3]

Q2: How does X-ray source voltage (kV) affect the image quality of my crystal samples?

The X-ray source voltage (kV) determines the energy spectrum of the X-ray beam.[4]

Lower Voltages: Using lower kV settings generally provides better material discrimination

and higher contrast, which is often ideal for distinguishing small crystals from a surrounding

matrix.[2]
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Higher Voltages: If the crystal or surrounding material is dense, a low voltage may not

provide sufficient penetration, leading to "photon starvation" noise and artifacts.[2] Increasing

the voltage provides greater penetration but may reduce contrast for lower-density features.

[5]

The optimal kV is a balance between achieving sufficient X-ray penetration and maintaining

high contrast for the features of interest.[4]

Q3: My crystal deposits are in a low-density matrix. How can I improve their visibility?

For crystals in a low-density or weakly absorbing matrix, conventional absorption-based micro-

CT may provide insufficient contrast.[6] In this scenario, Phase-Contrast Micro-CT is a highly

effective alternative. This technique utilizes the refraction of X-rays as they pass through

different materials, which significantly enhances the visibility of edges and internal boundaries.

[7][8] Propagation-based phase contrast, in particular, can dramatically improve the definition of

fine structures that would be nearly invisible in a standard absorption-contrast scan.[6][9]

Q4: What is beam hardening and how does it impact the analysis of crystalline structures?

Beam hardening is an artifact that occurs because most laboratory micro-CT scanners use a

polychromatic X-ray source (a beam with a range of energies).[10] As the beam passes

through the sample, lower-energy X-rays are preferentially absorbed, "hardening" the beam

(increasing its average energy).[11][12] This non-linear attenuation leads to artifacts such as:

Cupping: The center of a uniform object appears darker than its edges.[11][12]

Streaks: Dark streaks or bands appear between two dense objects.[11]

These artifacts can significantly compromise quantitative analysis by altering the measured

density values and obscuring the true structure of crystal deposits.[13]

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in

a question-and-answer format.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5449646/
https://rigaku.com/products/imaging-ndt/x-ray-ct/learning/blog/how-to-reduce-beam-hardening-artifacts-in-ct
https://rigaku.com/products/imaging-ndt/x-ray-ct/learning/blog/how-to-choose-kv-and-filter-for-your-micro-ct-experiment
https://kaimaging.com/beyond-absorption-how-phase-contrast-and-spectral-imaging-are-expanding-micro-ct-capabilities/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5458972/
https://bmit.lightsource.ca/tech-info/techniques/
https://kaimaging.com/beyond-absorption-how-phase-contrast-and-spectral-imaging-are-expanding-micro-ct-capabilities/
https://opg.optica.org/oe/viewmedia.cfm?uri=oe-11-19-2289&html=true
https://4nsi.com/beam-hardening-what-is-it-and-how-to-reduce-it/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783193/
https://www.progmedphys.org/journal/view.html?doi=10.14316/pmp.2021.32.1.1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783193/
https://www.progmedphys.org/journal/view.html?doi=10.14316/pmp.2021.32.1.1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783193/
https://www.researchgate.net/publication/26713592_Beam_Hardening_Artifacts_in_Micro-Computed_Tomography_Scanning_can_be_Reduced_by_X-ray_Beam_Filtration_and_the_Resulting_Images_can_be_used_to_Accurately_Measure_BMD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem 1: My reconstructed images show dark streaks and cupping artifacts, making my

crystal density measurements inaccurate.

Cause: This is a classic sign of the beam hardening artifact.[11][14] It is particularly

problematic when imaging dense crystalline materials.

Solutions:

Increase X-ray Filtration: Place a thin metal filter (e.g., aluminum, copper, or tin) between

the X-ray source and the sample.[4][10] This pre-hardens the beam by removing low-

energy X-rays before they reach the sample, leading to a more uniform attenuation.[11]

[13]

Increase Accelerating Voltage (kV): Using a higher energy beam can lessen the effects of

beam hardening, although this may come at the cost of reduced image contrast.[5]

Use Correction Algorithms: Most modern reconstruction software includes options for

beam hardening correction. These algorithms can be applied during or after reconstruction

to computationally reduce the artifacts.[5][10]

Reduce Sample Thickness: If possible, making the sample thinner can reduce the path

length for the X-rays and thereby lessen the severity of beam hardening.[5]

Problem 2: There are perfect circles or rings in my reconstructed images, obscuring the details

of the crystals.

Cause: These are ring artifacts, which are typically caused by a miscalibrated or defective

detector element.[12][15] The faulty element provides a consistently different reading, which

is then reconstructed as a ring centered on the axis of rotation.

Solutions:

Detector Recalibration: The most common solution is to run a detector calibration routine

on the micro-CT scanner. This process normalizes the response of all detector elements

and can often eliminate the artifact.[16]
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Contact Service Personnel: If recalibration does not resolve the issue, the detector

element may be defective and require servicing or replacement.

Problem 3: The edges of the crystals appear blurry or duplicated in the final 3D model.

Cause: This is likely due to motion artifacts, caused by the sample moving or vibrating during

the scan. High-resolution scans are particularly sensitive to even minute movements.

Solutions:

Secure the Sample: Ensure the crystal sample is mounted rigidly. Use appropriate

adhesives, clays, or custom holders to prevent any shifting or vibration during the rotation.

Reduce Scan Time: If sample instability is due to environmental factors (e.g., temperature

changes causing drift), a faster scan can sometimes mitigate the issue by reducing the

time over which movement can occur.[15]

Environmental Stability: Ensure the micro-CT system is in a temperature-controlled room

and on a vibration-dampening table to minimize external influences.

Quantitative Data Summary
When planning an experiment, optimizing scan parameters is crucial. The following table

provides an example of how different acquisition settings can affect image quality metrics for a

hypothetical dense crystal sample.
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Parameter
Setting 1 (Low
Energy)

Setting 2 (High
Energy)

Setting 3 (Filtered)

Source Voltage 60 kV 100 kV 100 kV

Source Current 150 µA 90 µA 120 µA

X-ray Filter None None 0.5 mm Copper

Exposure Time 1500 ms 1500 ms 2000 ms

Signal-to-Noise Ratio Moderate
Low (due to low

contrast)
High

Image Contrast High Low Moderate-High

Beam Hardening

Artifact
Severe Moderate Minimal

Suitability

Good for low-density

materials without a

filter. Poor for dense

crystals.

Better penetration for

dense crystals, but

lower contrast.

Optimal for reducing

artifacts in dense

crystals while

maintaining good

contrast.

This table is illustrative. Optimal parameters must be determined empirically for each specific

sample.

Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for High-Resolution Micro-CT

This protocol outlines the steps for mounting small crystal samples to ensure stability during

high-resolution scanning.

Select Mounting Substrate: Choose a low-density, rigid material for the sample holder. A

carbon fiber or polymer pin is often a suitable choice as it will be minimally visible in the X-

ray image.
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Adhesive Application: Use a minimal amount of a low-density adhesive (e.g., cyanoacrylate

glue or epoxy) to fix the sample to the mount. Apply the adhesive to a single point of contact

if possible to avoid obscuring regions of interest.

Orientation: Carefully orient the crystal to ensure the primary axis of interest is perpendicular

to the axis of rotation. This can help minimize certain artifacts and ensure the best possible

resolution across the feature of interest.

Curing and Stabilization: Allow the adhesive to fully cure. Before scanning, let the mounted

sample sit within the micro-CT cabinet for at least 30 minutes to thermally equilibrate, which

prevents drift during the scan.

Protocol 2: Optimizing Scan Parameters to Reduce Beam Hardening

This protocol provides a workflow for systematically finding the best scan settings to minimize

beam hardening artifacts.

Initial Scout Scan: Perform a quick, low-resolution scan with a moderate voltage (e.g., 80 kV)

and no filter to assess the sample's overall density and geometry.

Voltage Adjustment: Based on the scout scan, adjust the voltage. If the X-rays did not fully

penetrate the sample (resulting in very dark or noisy areas), increase the voltage. If

penetration was adequate, consider a lower voltage to improve contrast.[2]

Filter Selection: Introduce an X-ray filter to reduce beam hardening.[11][13]

For moderately dense samples, start with a thin aluminum (Al) filter.

For very dense crystalline samples, a copper (Cu) or tin (Sn) filter is often more effective at

removing low-energy X-rays.[4]

Exposure Time Optimization: After selecting a voltage and filter, adjust the exposure time to

achieve a good signal-to-noise ratio. The detector histogram should show a clear peak for

the background (air) that is well-separated from the saturation level.

Test Reconstruction: Perform a test reconstruction of a small number of slices to evaluate

the image quality. Check for the presence of cupping or streak artifacts.
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Iterate: If artifacts are still present, consider using a thicker or denser filter and repeat the

exposure time optimization.

Visualizations and Workflows
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Phase 1: Preparation

Phase 2: Scan Optimization

Phase 3: Reconstruction & Analysis

Start: New Crystal Sample

Securely Mount Sample

Thermally Stabilize in Scanner

Perform Scout Scan

Set Initial Voltage (kV)

Select & Add Filter
(e.g., 0.5mm Cu)

Optimize Exposure Time

Acquire Projections

Initial Reconstruction

Check for Artifacts
(Beam Hardening, Rings)

Problem Detected?

Apply Correction Algorithms

Final High-Quality Reconstruction

Quantitative Analysis

Yes

No

Click to download full resolution via product page

Caption: Workflow for optimizing a micro-CT scan of a small crystal deposit.
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Image Artifact Detected

Are there concentric rings? Are there dark streaks or cupping? Is the image blurry or smeared?

Action: Recalibrate Detector

Yes

Action: Use Physical Filter
(e.g., Cu, Al)

Yes

Action: Increase kV

Yes

Action: Use Software Correction

Yes

Action: Re-mount and
secure sample more firmly

Yes

Action: Check for environmental
vibration or temperature drift

Yes

Action: Contact Support
(Detector may be faulty)

If problem persists

Click to download full resolution via product page

Caption: Decision tree for troubleshooting common micro-CT image artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

